7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, also known as Ro 04-6790, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrazinones and has been found to exhibit various biological activities.
Scientific Research Applications
Antiviral Activity
The compound’s structural features make it a promising candidate for antiviral research. Researchers have investigated its potential against viral infections, including hepatitis B virus (HBV). Notably, 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives (THPP) have been identified as inhibitors of HBV core protein conformational modulators (CpAMs) . These CpAMs play a crucial role in regulating HBV replication, and inhibiting them could lead to novel therapeutic strategies.
Medicinal Chemistry
In the realm of medicinal chemistry, scientists have explored the synthesis and modification of THPP derivatives. These efforts aim to enhance their pharmacological properties, bioavailability, and selectivity. Researchers have designed and tested various analogs to optimize drug-like characteristics .
Material Science
Beyond biological applications, THPP compounds may find utility in material science. Researchers investigate their potential as building blocks for functional materials, such as sensors, catalysts, or optoelectronic devices.
properties
IUPAC Name |
7-hydroxy-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-2-4-9(5-3-8)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKIDOPGKDZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |
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